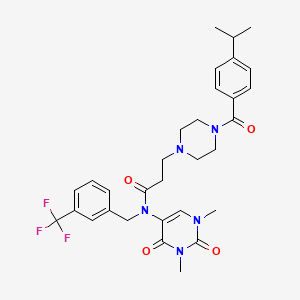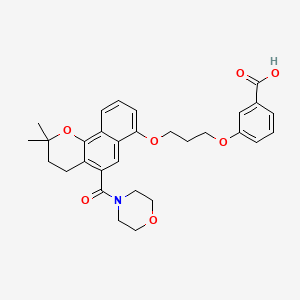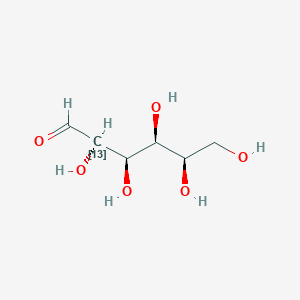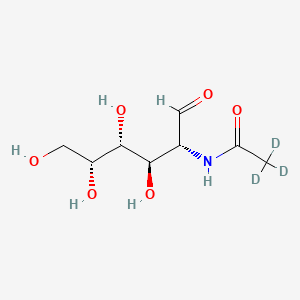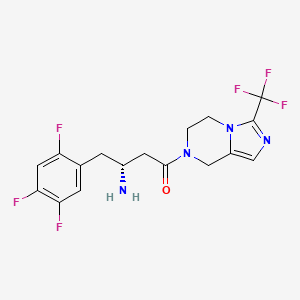
Sheng Gelieting
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sheng Gelieting, also known as CGT-8012, is a dipeptidyl peptidase-IV enzyme inhibitor. It has shown significant inhibition activity with an IC50 value of 87 nM. This compound is primarily used in research related to diseases involving the dipeptidyl peptidase-IV enzyme, such as type II diabetes .
Preparation Methods
The synthesis of Sheng Gelieting involves several steps, including the preparation of beta-amino tetrahydropyrazine, tetrahydropyrimidine, and tetrahydropyridine derivatives. These intermediates are then used to form the final compound. The specific reaction conditions and industrial production methods are detailed in patents and scientific literature .
Chemical Reactions Analysis
Sheng Gelieting undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sheng Gelieting has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential in treating diseases related to the dipeptidyl peptidase-IV enzyme, such as type II diabetes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Sheng Gelieting exerts its effects by inhibiting the dipeptidyl peptidase-IV enzyme. This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting this enzyme, this compound helps to increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Sheng Gelieting is unique in its high inhibition activity and specificity for the dipeptidyl peptidase-IV enzyme. Similar compounds include:
Sitagliptin: Another dipeptidyl peptidase-IV inhibitor used in the treatment of type II diabetes.
Vildagliptin: A compound with similar enzyme inhibition properties.
Saxagliptin: Another inhibitor with comparable effects on blood glucose regulation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibition activities .
Properties
Molecular Formula |
C17H16F6N4O |
|---|---|
Molecular Weight |
406.33 g/mol |
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C17H16F6N4O/c18-12-6-14(20)13(19)4-9(12)3-10(24)5-15(28)26-1-2-27-11(8-26)7-25-16(27)17(21,22)23/h4,6-7,10H,1-3,5,8,24H2/t10-/m1/s1 |
InChI Key |
AAOHXMMVWCGBJI-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


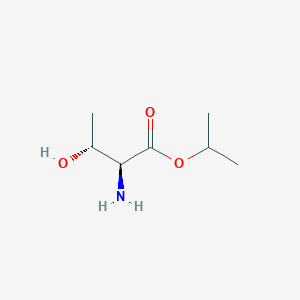
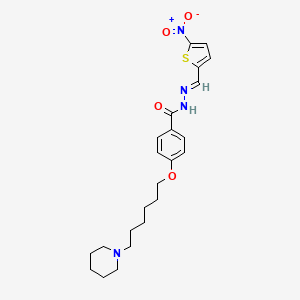
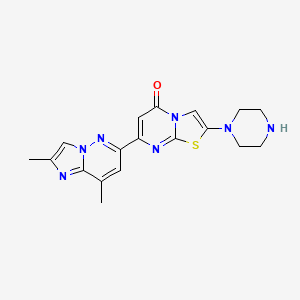
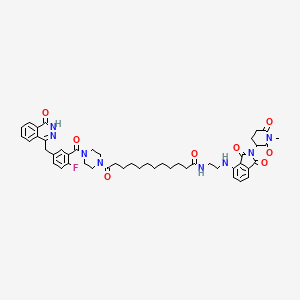
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
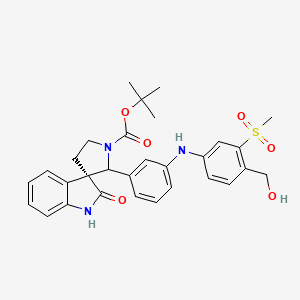
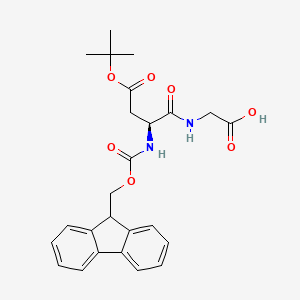
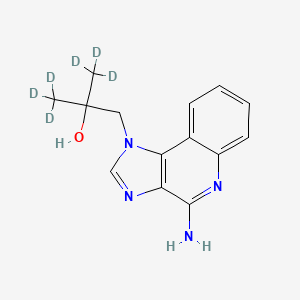
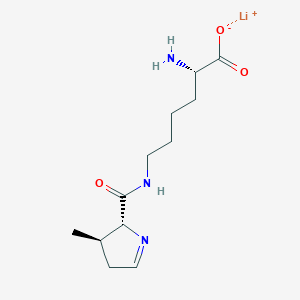
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
